2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid is an organic compound that features a cyclohexene ring, a propyl chain, and a butanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the hydrogenation of benzene or by the Diels-Alder reaction of 1,3-butadiene with ethylene.
Attachment of the Propyl Chain: The propyl chain can be introduced via a Friedel-Crafts alkylation reaction using propyl chloride and an aluminum chloride catalyst.
Formation of the Butanedioic Acid Moiety: The butanedioic acid moiety can be synthesized through the oxidation of butane using potassium permanganate or by the hydrolysis of maleic anhydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid involves its interaction with specific molecular targets and pathways. The cyclohexene ring and butanedioic acid moiety may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyclohexenyl)cyclohexanone: A compound with a similar cyclohexene structure.
4-Isopropyl-1-methylcyclohex-2-enol: Another compound with a cyclohexene ring and additional functional groups.
Uniqueness
2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid is unique due to its combination of a cyclohexene ring, a propyl chain, and a butanedioic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
63596-46-3 |
---|---|
Molecular Formula |
C21H36O4 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-[2-(2-cyclohex-2-en-1-ylpropyl)octyl]butanedioic acid |
InChI |
InChI=1S/C21H36O4/c1-3-4-5-7-10-17(14-19(21(24)25)15-20(22)23)13-16(2)18-11-8-6-9-12-18/h8,11,16-19H,3-7,9-10,12-15H2,1-2H3,(H,22,23)(H,24,25) |
InChI Key |
MUXSTTYXYGGOOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC(C)C1CCCC=C1)CC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.